molecular formula C16H22O3 B12305095 Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate

Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate

Cat. No.: B12305095
M. Wt: 262.34 g/mol
InChI Key: XCPVJYJXWSERTN-UHFFFAOYSA-N
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Description

Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate is an organic compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and a methylhexenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2-(1-hydroxyethyl)-5-methylhex-4-enoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of benzyl 2-(1-oxoethyl)-5-methylhex-4-enoate

    Reduction: Formation of benzyl 2-(1-hydroxyethyl)-5-methylhexanoate

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

benzyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate

InChI

InChI=1S/C16H22O3/c1-12(2)9-10-15(13(3)17)16(18)19-11-14-7-5-4-6-8-14/h4-9,13,15,17H,10-11H2,1-3H3

InChI Key

XCPVJYJXWSERTN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC=C(C)C)C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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